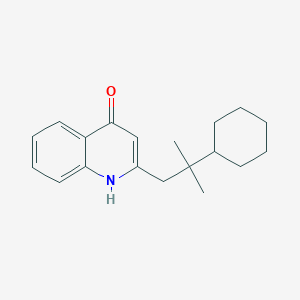![molecular formula C20H20N2O2 B5672332 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5672332.png)
1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine, commonly known as MBZP, is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. MBZP belongs to the class of piperazine derivatives and has been shown to possess unique pharmacological properties that make it a promising candidate for drug development.
Mécanisme D'action
MBZP acts as a selective agonist for the 5-HT1A and 5-HT1B receptors, which are involved in the regulation of mood, anxiety, and stress response. It also has affinity for the dopamine D2 receptor, which is involved in the regulation of motor function and reward. The exact mechanism of action of MBZP is not fully understood, but it is thought to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MBZP has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and alteration of brain metabolism. It has been shown to increase the release of serotonin and dopamine in the brain, leading to its mood-regulating effects. Additionally, MBZP has been shown to increase neurogenesis in the hippocampus, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
MBZP has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for MBZP research, including the development of new analogs with improved pharmacological properties, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of MBZP and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of MBZP involves the condensation of 3-methyl-2-benzofuranone with piperazine and benzaldehyde. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, and yields MBZP as a white crystalline solid.
Applications De Recherche Scientifique
MBZP has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. It has been shown to act as a potent serotonin receptor agonist, which makes it a promising candidate for the treatment of mood disorders. Additionally, MBZP has been shown to have antipsychotic properties, making it a potential treatment for schizophrenia.
Propriétés
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-17-9-5-6-10-18(17)24-19(15)20(23)22-13-11-21(12-14-22)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMJBMXIMMEBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5672262.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5672264.png)


![5-(dimethylamino)-2-{2-[6-(methylthio)-3,4-dihydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5672284.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]isonicotinamide hydrochloride](/img/structure/B5672287.png)
![1-methyl-3-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5672295.png)
![2-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-4-quinolinecarboxylic acid](/img/structure/B5672317.png)
![6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine](/img/structure/B5672320.png)
![4-{2-[(5-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5672335.png)
![(4-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5672342.png)
![3-{[(1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5672352.png)